2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone
Description
The compound 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone is a 1,3,4-oxadiazole derivative characterized by a sulfanyl linker bridging the oxadiazole ring and a 4-methylphenyl-substituted ethanone moiety. The 4-methoxyphenyl group on the oxadiazole ring introduces electron-donating properties, which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-3-5-13(6-4-12)16(21)11-24-18-20-19-17(23-18)14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXROSJPRFWNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with aromatic aldehydes. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aromatic compounds with modified functional groups.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis:
Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Physicochemical Properties
Biological Activity
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and related studies.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNOS
- IUPAC Name : 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone
The structure includes a methoxyphenyl group and an oxadiazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Viability Studies : In vitro assays demonstrated that compounds similar to 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone exhibit low cytotoxicity at concentrations up to 100 μM while effectively inhibiting cancer cell growth .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. The presence of the methoxy group is believed to enhance their efficacy against various pathogens. For instance:
- Broad Spectrum Activity : Compounds containing the oxadiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Variation in phenyl substituents | Altered binding affinity to targets |
| Presence of electron-withdrawing groups | Enhanced inhibitory action on enzymes |
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of oxadiazole derivatives:
- In Vivo Efficacy : A study reported that certain oxadiazole derivatives showed significant tumor growth inhibition in animal models when administered at specific dosages .
- Mechanism Exploration : Research indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Comparative Studies : When compared with established anticancer agents like pirfenidone and nintedanib, some oxadiazole derivatives exhibited superior efficacy with lower cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
